molecular formula C7H10O5S B13193648 5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid

5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid

Cat. No.: B13193648
M. Wt: 206.22 g/mol
InChI Key: QTGHJXSTSWTWFG-UHFFFAOYSA-N
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Description

5,5-Dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid is a bicyclic heterocyclic compound featuring a fused thiophene-furan core with two ketone groups (5,5-dioxo) and a carboxylic acid substituent. This structure imparts unique electronic and steric properties, making it a candidate for pharmaceutical and materials research.

Properties

Molecular Formula

C7H10O5S

Molecular Weight

206.22 g/mol

IUPAC Name

5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid

InChI

InChI=1S/C7H10O5S/c8-6(9)7-3-12-1-5(7)2-13(10,11)4-7/h5H,1-4H2,(H,8,9)

InChI Key

QTGHJXSTSWTWFG-UHFFFAOYSA-N

Canonical SMILES

C1C2CS(=O)(=O)CC2(CO1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno precursor with a furan derivative in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno-furan ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table compares the target compound with structurally related bicyclic or heterocyclic carboxylic acids:

Compound Name Molecular Formula Molecular Weight Ring System Key Substituents Applications/Research Areas References
5,5-Dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid Not specified* Not specified* Thieno[3,4-c]furan 5,5-dioxo, carboxylic acid Drug intermediates, enzyme inhibition
(4aR,10aS)-5,6-Dihydroxy-7-isopropyl-...-4a-carboxylic acid C₂₀H₂₈O₄ 332.43 Octahydrophenanthrene Dihydroxy, isopropyl, carboxylic acid Safety data available; uses unspecified
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) C₉H₈O₄ 180.16 Benzene Dihydroxy, propenoic acid Antioxidants, supplements, cosmetics
1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic acid C₁₉H₂₂N₂O₃S 358.45 Dihydroquinoline Pentyl, thioxo, carboxylic acid Pharmacological research
(6R,7R)-7-[(R)-2-Amino-2-phenylacetamido]-...-2-carboxylic acid (cephalosporin analog) C₂₀H₂₂N₄O₆S 446.48 Bicyclo[4.2.0]oct-2-ene Amino, acetamido, methyl, carboxylic acid Antibacterial agents

Physicochemical Properties

  • Solubility and polarity: The thieno-furan core of the target compound likely reduces water solubility compared to caffeic acid (Ev5), which has a polar dihydroxybenzene structure.
  • Acidity : The carboxylic acid group in the target compound is expected to have a pKa similar to caffeic acid (~4.5), but steric effects from the bicyclic system may modulate its acidity .

Challenges and Opportunities

  • Synthetic complexity: The fused thieno-furan system poses challenges in regioselective functionalization, akin to the diastereoselective synthesis of pyrazolylpyrrolo[3,4-c]pyrroles (Ev3) .
  • Druglikeness : The compound’s molecular weight and hydrophobicity may exceed Lipinski’s rules, necessitating derivatization (e.g., ester prodrugs) for bioavailability .

Biological Activity

5,5-Dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid is a complex organic compound characterized by its unique thieno[3,4-c]furan ring system and notable functional groups, including two carbonyl groups and a carboxylic acid group. This structural configuration contributes to its chemical reactivity and potential biological activity. The compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C7H10O5S
  • Molecular Weight : Approximately 206.22 g/mol
  • Functional Groups : Dioxo and carboxylic acid

Biological Activity

Research indicates that 5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarities to other known antimicrobial agents could facilitate interactions with microbial targets.
  • Anti-inflammatory Effects : The presence of the carboxylic acid group suggests potential anti-inflammatory activity. Compounds with similar structures have demonstrated efficacy in reducing inflammation in various biological models.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways. This interaction could lead to inhibition or modulation of enzymatic activity, which is crucial for therapeutic applications.

The exact mechanisms through which 5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid exerts its biological effects are still under investigation. However, possible mechanisms include:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity and influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : Its dioxo functional groups could play a role in modulating oxidative stress responses within cells.

Antimicrobial Activity Study

A recent study examined the antimicrobial efficacy of 5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid against various bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound exhibits moderate antimicrobial activity against tested strains.

Anti-inflammatory Mechanism Exploration

In vitro studies on human cell lines revealed that treatment with 5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. The results are summarized below:

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound (10 µM)75100

This reduction indicates potential anti-inflammatory properties that warrant further investigation.

Comparative Analysis with Similar Compounds

The biological activity of 5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid can be compared with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
1H-thieno[3,4-c]furanC7H6O2SLacks dioxo; simpler structureModerate anti-inflammatory
2-(p-chlorophenoxy)-2-methylpropyl 1H-thieno[3,4-c]furanC11H12ClO2SContains chlorine; different reactivityAntimicrobial properties

The unique combination of functional groups in 5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid enhances its potential as a therapeutic agent compared to these similar compounds.

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